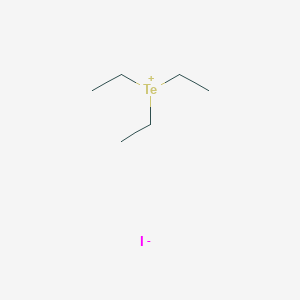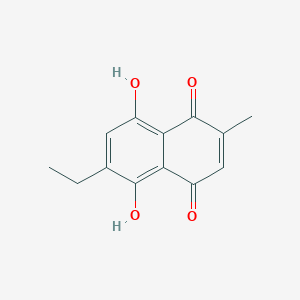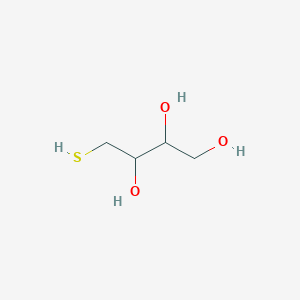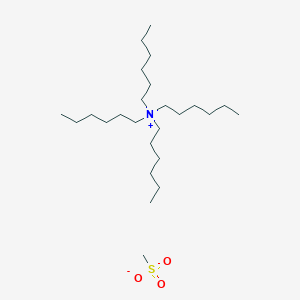
N,N,N-Trihexylhexan-1-aminium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trihexylhexan-1-aminium methanesulfonate is a quaternary ammonium salt with a long alkyl chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a phase transfer catalyst and in other specialized chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trihexylhexan-1-aminium methanesulfonate typically involves the quaternization of hexylamine with hexyl bromide, followed by anion exchange with methanesulfonate. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trihexylhexan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Where the methanesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: Though less common, these reactions can modify the alkyl chains.
Common Reagents and Conditions
Nucleophiles: Such as halides, cyanides, and hydroxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the reagents used. For example:
Substitution with Halides: Produces corresponding halide salts.
Oxidation: May lead to the formation of alcohols or ketones.
Reduction: Can result in the formation of alkanes or amines.
Aplicaciones Científicas De Investigación
N,N,N-Trihexylhexan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,N,N-Trihexylhexan-1-aminium methanesulfonate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. The molecular targets include various nucleophiles and electrophiles, and the pathways involve the formation of intermediate complexes that increase the solubility and reactivity of the reactants.
Comparación Con Compuestos Similares
Similar Compounds
- N,N,N-Trihexylhexan-1-aminium tetrafluoroborate
- N,N,N-Trihexylhexan-1-aminium cyanide
- N,N,N-Trihexylhexan-1-aminium iodide
Uniqueness
N,N,N-Trihexylhexan-1-aminium methanesulfonate is unique due to its specific anion (methanesulfonate), which imparts distinct solubility and reactivity characteristics. Compared to other similar compounds, it offers better phase transfer capabilities and is more suitable for certain specialized applications.
Propiedades
Número CAS |
105140-20-3 |
|---|---|
Fórmula molecular |
C25H55NO3S |
Peso molecular |
449.8 g/mol |
Nombre IUPAC |
methanesulfonate;tetrahexylazanium |
InChI |
InChI=1S/C24H52N.CH4O3S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
OWJXGTXBTGJUGX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


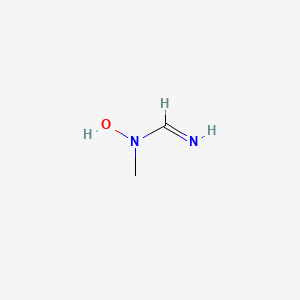
![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
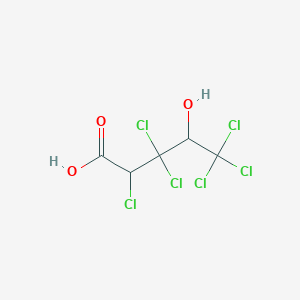
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
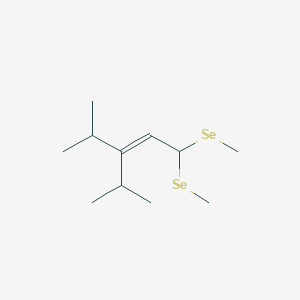
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
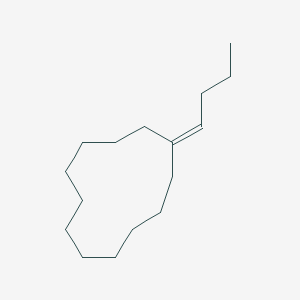
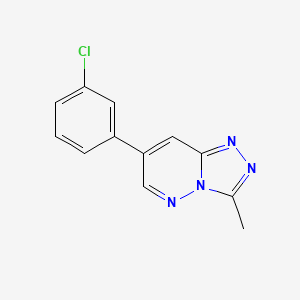
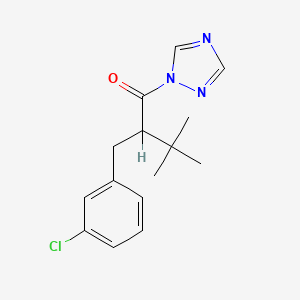
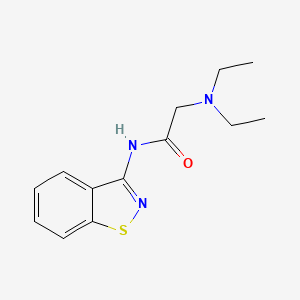
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
